2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide
Description
This compound is a chlorofluorophenyl-substituted acetamide with a complex substituent pattern. Its structure features:
- A 2-chloro-6-fluorophenyl group at the α-position of the acetamide backbone.
- A 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl moiety attached to the nitrogen atom. The oxan-4-yl (tetrahydropyran) ring introduces conformational rigidity, while the hydroxy and phenyl groups may enhance hydrogen-bonding and lipophilic interactions, respectively.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFNO3/c22-18-7-4-8-19(23)17(18)13-20(25)24-14-21(26,15-5-2-1-3-6-15)16-9-11-27-12-10-16/h1-8,16,26H,9-14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWLDRCACCQFIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)CC2=C(C=CC=C2Cl)F)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of 2-chloro-6-fluorophenylacetic acid: This can be achieved by chlorination and fluorination of phenylacetic acid.
Synthesis of the oxanyl intermediate: The oxanyl group can be introduced through a ring-opening reaction of tetrahydrofuran with an appropriate nucleophile.
Coupling of intermediates: The final step involves coupling the 2-chloro-6-fluorophenylacetic acid with the oxanyl intermediate under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines, thiols
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine
Substitution: Formation of substituted derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share core acetamide backbones but differ in substituents, influencing their physicochemical and biological properties:
*Calculated based on molecular formula.
Physicochemical and Functional Insights
Halogenation Patterns: The target compound and N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide both feature chloro-fluorophenyl groups, which enhance electronegativity and binding to aromatic π-systems. However, the target’s 2-chloro-6-fluoro substitution may reduce steric hindrance compared to 3-chloro-4-fluoro derivatives.
Hydrogen-Bonding Capacity :
- The target compound’s hydroxy group and N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide’s amide NH group enable intermolecular hydrogen bonding, critical for crystal packing or target recognition .
Conformational Effects: The oxan-4-yl ring in the target compound introduces a semi-rigid structure, contrasting with the flexible dimethylamino-cyclohexyl group in U-48800 .
Synthetic Complexity :
- Derivatives like 2e are synthesized via straightforward C-amidoalkylation, while the target compound likely requires multi-step reactions due to its hydroxy-oxan-phenylethyl substituent.
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to consolidate findings related to its biological activity, including anti-inflammatory, anti-arthritic, and other pharmacological properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound can be characterized by its chemical formula, which includes a chloro-fluoro aromatic ring and an acetamide functional group. Its structure is crucial for understanding its biological interactions.
Chemical Structure
- Molecular Formula: C₁₈H₁₈ClFNO₂
- Molecular Weight: 335.79 g/mol
Anti-inflammatory Properties
Research indicates that compounds similar to 2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide exhibit significant anti-inflammatory effects. A study on N-(2-hydroxy phenyl) acetamide , a related compound, demonstrated its ability to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α in adjuvant-induced arthritis models in rats. The treatment resulted in reduced paw edema and body weight loss, suggesting effective anti-inflammatory activity .
Anti-Arthritic Effects
In a controlled study, the administration of N-(2-hydroxy phenyl) acetamide at doses of 5 mg/kg and 10 mg/kg significantly mitigated symptoms of arthritis in experimental models. The reduction in inflammatory markers and oxidative stress levels was notable, indicating a promising therapeutic potential for arthritis management .
Mechanistic Insights
The mechanism of action for compounds like 2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide may involve the modulation of inflammatory pathways. Specifically, inhibition of the NLRP3 inflammasome has been observed in related studies, which is critical in conditions such as arthritis and neuroinflammation .
Summary of Biological Activities
Case Study 1: Arthritis Model
In a study involving adjuvant-induced arthritis in rats, the administration of N-(2-hydroxy phenyl) acetamide resulted in significant improvements in clinical parameters. The treatment group showed a marked decrease in paw swelling compared to the control group, alongside lower serum levels of inflammatory markers .
Case Study 2: Neuroinflammation
Another investigation focused on the effects of structurally similar compounds on neuroinflammatory conditions. Results indicated that these compounds could effectively mitigate neuronal damage through the inhibition of the NLRP3 inflammasome, suggesting potential applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
